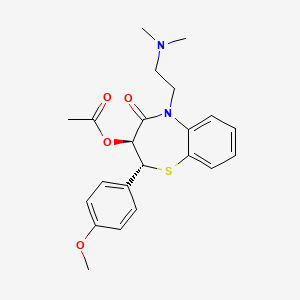
POLY(BISPHENOL A CARBONATE)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(bisphenol A carbonate) is a thermoplastic polymer known for its excellent physical, chemical, and mechanical properties. It is widely used in various applications due to its high toughness, impact strength, heat resistance, transparency, and lightness . This polymer is commonly used in optical data storage devices, bulletproof windows, food packaging, and medical devices .
准备方法
Poly(bisphenol A carbonate) is typically synthesized through the reaction of bisphenol A and carbonyl chloride in a basic solution. The polymerization occurs at the interface between the aqueous and organic layers with the help of a catalyst such as an amine . Another method involves the condensation polymerization between bisphenol A and diphenyl carbonate . Industrial production methods often utilize these synthetic routes to produce high-quality poly(bisphenol A carbonate) on a large scale.
化学反应分析
Poly(bisphenol A carbonate) undergoes various chemical reactions, including:
Hydrolysis: The polymer can be hydrolyzed to produce bisphenol A and carbonic acid.
Aminolysis: Amines can react with the polymer to produce bisphenol A and amine derivatives.
Reduction: The polymer can be reduced to produce bisphenol A and other by-products.
Common reagents used in these reactions include water, alcohols, amines, and reducing agents. The major products formed from these reactions are bisphenol A and various organic carbonates .
科学研究应用
Poly(bisphenol A carbonate) has numerous scientific research applications, including:
作用机制
The mechanism of action of poly(bisphenol A carbonate) involves the activation of both the carbonyl group of the polymer and the hydroxyl group of bisphenol A through hydrogen bonding. This enhances the electrophilicity and nucleophilicity of the respective groups, leading to efficient depolymerization and recycling processes . The polymer can undergo chain scission and radical-assisted chain cleavage, resulting in the formation of bisphenol A and other by-products .
相似化合物的比较
Poly(bisphenol A carbonate) is unique due to its combination of high toughness, impact strength, heat resistance, and transparency. Similar compounds include:
Poly(lactic acid): A biodegradable polymer with lower mechanical strength compared to poly(bisphenol A carbonate).
Poly(ethylene terephthalate): Known for its excellent chemical resistance and mechanical properties, but lacks the transparency and heat resistance of poly(bisphenol A carbonate).
Poly(methyl methacrylate): Offers high transparency and UV resistance but has lower impact strength and heat resistance compared to poly(bisphenol A carbonate).
Poly(bisphenol A carbonate) stands out due to its superior combination of properties, making it suitable for a wide range of applications.
属性
CAS 编号 |
111211-39-3 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



